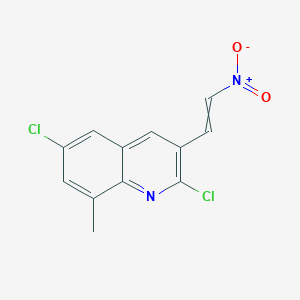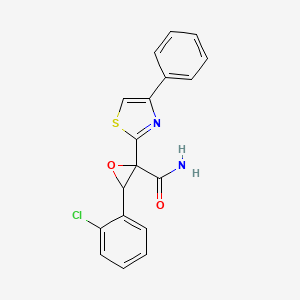
3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxirane ring, a thiazole ring, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Oxirane Ring: The oxirane ring can be formed through an epoxidation reaction of an alkene precursor.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation to form diols.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the carboxamide group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the chlorophenyl group.
Major Products
Diols: Formed from the oxidation of the oxirane ring.
Amines: Formed from the reduction of the carboxamide group.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions on the chlorophenyl group.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxirane ring, thiazole ring, and carboxamide group may each contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)oxirane-2-carboxamide: Similar structure but with a methyl group instead of a phenyl group on the thiazole ring.
3-(2-Bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide: Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.
Uniqueness
3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chlorophenyl group, in particular, may influence its electronic properties and interactions with molecular targets.
Propiedades
Número CAS |
919201-72-2 |
|---|---|
Fórmula molecular |
C18H13ClN2O2S |
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide |
InChI |
InChI=1S/C18H13ClN2O2S/c19-13-9-5-4-8-12(13)15-18(23-15,16(20)22)17-21-14(10-24-17)11-6-2-1-3-7-11/h1-10,15H,(H2,20,22) |
Clave InChI |
TUJHUBPSGVETML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)C3(C(O3)C4=CC=CC=C4Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12621034.png)
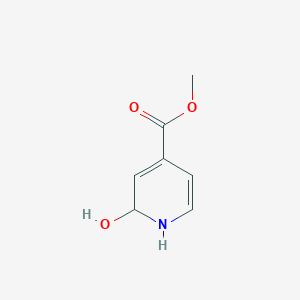
![1-deoxy-1-{methyl[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12621038.png)

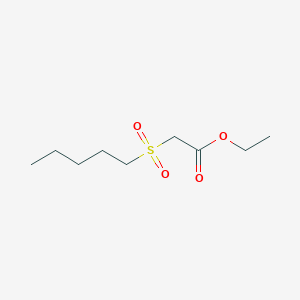
![Benzo[b]thiophene-3-carboxylic acid, butyl ester](/img/structure/B12621055.png)

![N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B12621076.png)
![3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12621085.png)
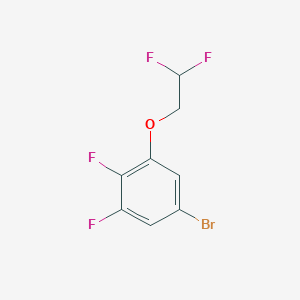
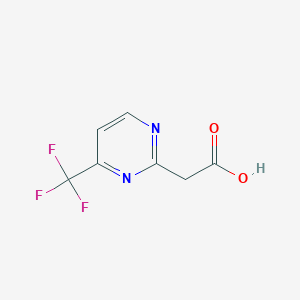
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate](/img/structure/B12621108.png)
![Benzoic acid, 4-(5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12621111.png)
